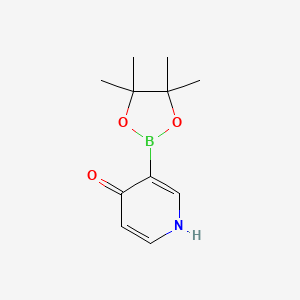

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol

描述

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is an organic compound that features a pyridine ring substituted with a boronic ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol typically involves the borylation of pyridin-4-ol. One common method is the reaction of pyridin-4-ol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and aryl halides in the presence of a base.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

Substitution: Biaryl compounds.

科学研究应用

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in cancer therapy and as a diagnostic tool.

Industry: Utilized in the production of advanced materials and polymers.

作用机制

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The compound’s reactivity is largely influenced by the electronic properties of the pyridine ring and the steric effects of the boronic ester group.

相似化合物的比较

Similar Compounds

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

Compared to similar compounds, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific interactions with biological targets.

生物活性

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique dioxaborolane structure which enhances its reactivity and interaction with biological targets. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins through the boronate ester functionality. This property allows it to interact with various enzymes and receptors, particularly in the context of enzyme inhibition.

Inhibition of Viral Proteases

Recent studies have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which plays a crucial role in viral replication. The binding affinity of this compound to Mpro was assessed using molecular dynamics simulations and binding free energy calculations. The results indicated that it could effectively inhibit Mpro activity at micromolar concentrations (250–500 nM) .

Biological Activity Data

Case Study 1: SARS-CoV-2 Inhibition

In a study evaluating various boronic acid derivatives for their inhibitory effects on SARS-CoV-2 Mpro, this compound was identified as a promising candidate. The compound demonstrated significant inhibition of Mpro activity in vitro, suggesting its potential as a therapeutic agent against COVID-19 .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited activity against both Gram-positive and Gram-negative bacteria. The introduction of the boronic acid moiety significantly enhanced the antimicrobial efficacy compared to related compounds without this functional group .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol, and how do solvent systems influence reaction efficiency?

- Methodology : The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pyridine derivatives. Key steps include:

- Use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance boronate intermediate stability and reactivity .

- Temperature control (e.g., 60–80°C) to balance reaction rate and byproduct formation.

- Purification via column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify boronate ester peaks (e.g., characteristic B-O signals at 1.3–1.5 ppm for tetramethyl groups) and pyridine ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 263.15 for C₁₁H₁₅BNO₃).

- Titration Analysis : Quantify boronic acid content via iodometric titration to assess functional group integrity .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during aqueous-phase reactions?

- Challenges : The dioxaborolane moiety is prone to hydrolysis in protic solvents, reducing coupling efficiency.

- Solutions :

- Use anhydrous reaction conditions with molecular sieves or inert atmospheres (N₂/Ar) .

- Substitute water with deuterated solvents (e.g., D₂O) for kinetic studies of hydrolysis pathways.

- Introduce steric protection via substituents on the pyridine ring to slow degradation .

Q. How does the hydroxyl group on pyridin-4-ol influence regioselectivity in cross-coupling reactions?

- Mechanistic Insight : The hydroxyl group acts as a directing group, promoting ortho/para selectivity in Suzuki couplings.

- Experimental Design :

- Compare coupling outcomes with/without hydroxyl protection (e.g., silylation or methylation).

- Use DFT calculations to map electron density distribution and predict reactive sites .

Q. What are the limitations of this compound in solid-phase synthesis or polymer-supported applications?

- Key Issues :

- Low solubility in non-polar matrices (e.g., polystyrene resins) due to polar boronate and hydroxyl groups.

- Thermal instability during prolonged heating (>100°C).

- Mitigation Approaches :

- Functionalize with lipophilic groups (e.g., tert-butyl) to enhance solubility .

- Optimize reaction time/temperature profiles to prevent boronate decomposition .

Q. Data Contradiction and Validation

Q. How to resolve discrepancies in reported reaction yields for boronate-containing pyridine derivatives?

- Root Causes : Variability in catalyst activity, solvent purity, or moisture content.

- Validation Protocol :

- Reproduce reactions under strictly controlled conditions (e.g., glovebox for air-sensitive steps).

- Cross-validate yields using orthogonal quantification methods (e.g., NMR vs. LC-MS) .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in high-throughput screening?

- Hazard Profile : Irritant (R36/37/38) with potential boronate toxicity.

- Protocols :

- Use fume hoods and PPE (gloves, goggles) during synthesis .

- Store under inert gas (argon) at –20°C to prevent oxidation.

- Dispose of waste via boronate-specific neutralization protocols (e.g., aqueous H₂O₂ treatment) .

属性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-7-13-6-5-9(8)14/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTQFHBTLKCIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744714 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244772-69-7 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。